Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This molecule is distinguished by a 4-nitrophenyl substituent at position 5, a benzylthio group at position 2, and a methyl ester at position 4. The benzylthio moiety may influence solubility and intermolecular interactions, such as π-stacking or hydrophobic effects, compared to simpler alkylthio analogs .
Properties
CAS No. |
537046-48-3 |
|---|---|
Molecular Formula |
C23H20N4O5S |
Molecular Weight |
464.5 |
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28) |
InChI Key |
FTSZOEQROKGLEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- The benzylthio group in the target compound introduces steric bulk and aromaticity compared to the methylthio groups in analogs.
- The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than the methoxyphenyl or dimethylphenyl groups in .
Physicochemical Properties
Table 1: Comparative Physical Properties
Insights :
- The methylthio analogs in exhibit higher melting points (266–300°C), likely due to tighter packing from smaller substituents. The bulkier benzylthio group in the target compound may reduce crystallinity, though experimental data is needed.
- The 4-nitrophenyl group increases molecular weight and polarizability compared to methoxyphenyl or dimethylphenyl groups.
Spectroscopic Data and Structural Analysis
Table 2: NMR Chemical Shift Comparisons
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